N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group, often using fluorinating agents.
Attachment of the Dimethoxyethyl Group: This step requires the use of dimethoxyethylating agents to introduce the desired group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles like sodium azide, under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the dimethoxyethyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethoxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(2,2-dimethoxyethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions.
Uniqueness
N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O3/c1-20-10(21-2)7-14-12(19)11-15-17-18(16-11)9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLVJTWVIXAMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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